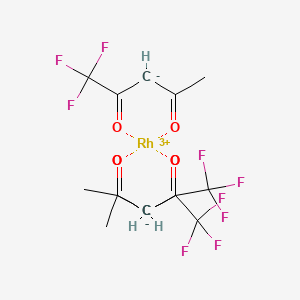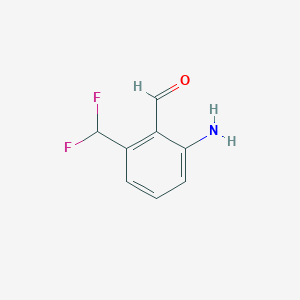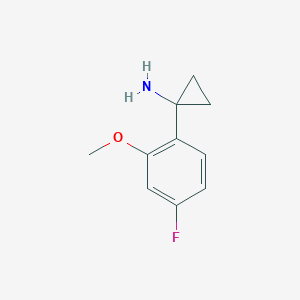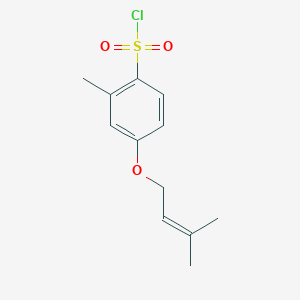
2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride is an organic compound with a complex structure that includes a benzenesulfonyl chloride group, a methyl group, and a 3-methylbut-2-en-1-yl ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride typically involves the reaction of 2-methyl-4-hydroxybenzenesulfonyl chloride with 3-methylbut-2-en-1-ol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: The methyl and 3-methylbut-2-en-1-yl groups can undergo oxidation to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or further to a thiol group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. Conditions typically involve mild bases such as sodium bicarbonate or potassium carbonate in solvents like acetonitrile or dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or neutral conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in aprotic solvents such as tetrahydrofuran or diethyl ether are employed.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, alcohols, aldehydes, carboxylic acids, and thiols, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to form stable sulfonamide linkages with biological targets.
Biological Studies: It is used in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.
Industrial Applications: The compound is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate linkages. This reactivity is exploited in various chemical transformations and biological modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound shares the 3-methylbut-2-en-1-yl ether linkage but differs in its core structure and functional groups.
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde: Similar in having the 3-methylbut-2-en-1-yl ether linkage but differs in having an aldehyde group instead of a sulfonyl chloride group.
2-Methyl-4-((3-methyl-2-butenyl)oxy)but-1-ene: This compound has a similar ether linkage but lacks the sulfonyl chloride group.
Uniqueness
2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride is unique due to the presence of both the sulfonyl chloride group and the 3-methylbut-2-en-1-yl ether linkage
Eigenschaften
Molekularformel |
C12H15ClO3S |
|---|---|
Molekulargewicht |
274.76 g/mol |
IUPAC-Name |
2-methyl-4-(3-methylbut-2-enoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H15ClO3S/c1-9(2)6-7-16-11-4-5-12(10(3)8-11)17(13,14)15/h4-6,8H,7H2,1-3H3 |
InChI-Schlüssel |
MBSHXQSDWYOIMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC=C(C)C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


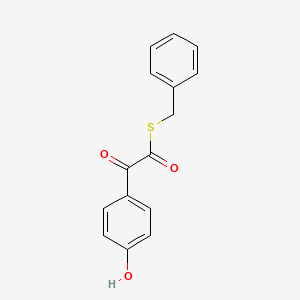
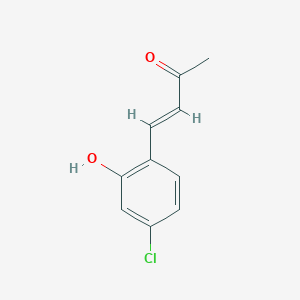
![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)
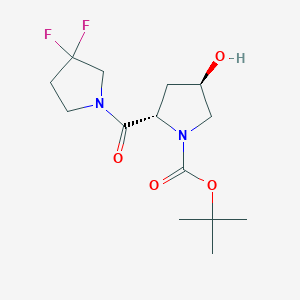

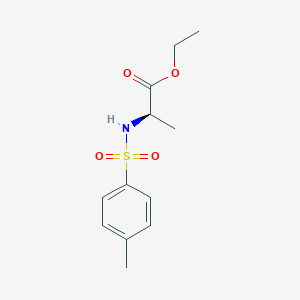
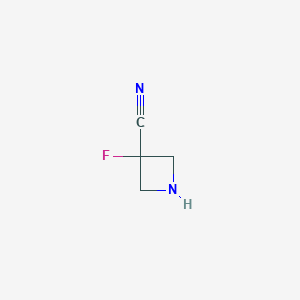
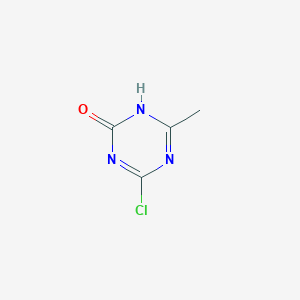

![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)
